molecular formula C16H16F3N3O2 B5803359 (5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B5803359
M. Wt: 339.31 g/mol
InChI Key: SGCIPBCGPWBLGT-UHFFFAOYSA-N
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Description

(5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a trifluoromethyl group, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The reaction conditions often involve refluxing methanolic solutions with specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly and cost-effective reagents to ensure scalability and sustainability in production.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and NH₂OH·HCl for cyclization reactions . The reaction conditions often involve refluxing in methanolic solutions for several hours to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole and piperazine derivatives.

Scientific Research Applications

(5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-METHYL-3-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-11-9-14(20-24-11)15(23)22-7-5-21(6-8-22)13-4-2-3-12(10-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCIPBCGPWBLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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